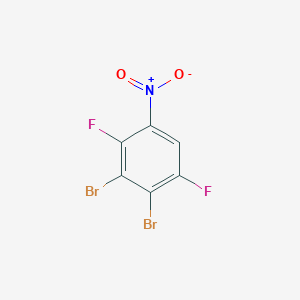

1,2-Dibromo-3,6-difluoro-4-nitrobenzene

Description

BenchChem offers high-quality 1,2-Dibromo-3,6-difluoro-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-3,6-difluoro-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dibromo-1,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(11(12)13)6(10)5(4)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUTZTZUGJATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of Fluorinated Aniline Derivatives from 1,2-Dibromo-3,6-difluoro-4-nitrobenzene: An Application Guide for Researchers

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Fluorinated aniline derivatives are pivotal structural motifs in modern drug discovery and development. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability—make these compounds highly sought after as intermediates for active pharmaceutical ingredients (APIs).[1] This guide provides a detailed protocol for the synthesis of a key intermediate, 2-Bromo-3,6-difluoro-4-nitroaniline, from the readily available starting material 1,2-Dibromo-3,6-difluoro-4-nitrobenzene. This is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group to yield the corresponding aniline. The principles and procedures outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, process development, and organic synthesis.

Reaction Mechanism: A Tale of Two Steps

The overall transformation involves two distinct, yet complementary, chemical reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The first step is the selective displacement of one of the bromine atoms on the 1,2-Dibromo-3,6-difluoro-4-nitrobenzene ring by an amine. The aromatic ring is rendered electron-deficient by the strongly electron-withdrawing nitro group, which facilitates the attack of a nucleophile.[2] This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the bromide leaving group.[3] The presence of fluorine atoms further activates the ring towards nucleophilic attack.

-

Reduction of the Nitro Group: Following the SNAr reaction, the nitro group of the resulting 2-Bromo-3,6-difluoro-4-nitroaniline derivative is reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents.[4][5] Common methods include catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal-acid combinations (e.g., iron or tin in the presence of hydrochloric acid).[6][7]

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthesis of a generic fluorinated aniline derivative from 1,2-Dibromo-3,6-difluoro-4-nitrobenzene.

Caption: Synthetic route from 1,2-Dibromo-3,6-difluoro-4-nitrobenzene.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-3,6-difluoro-4-nitroaniline and its subsequent reduction.

Part 1: Synthesis of 2-Bromo-3,6-difluoro-4-nitroaniline via SNAr

This protocol details the selective amination of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 1,2-Dibromo-3,6-difluoro-4-nitrobenzene | N/A | 308.88 | Starting material |

| Ammonia (as ammonium hydroxide, 28-30%) | 1336-21-6 | 35.05 | Nucleophile |

| Ethanol | 64-17-5 | 46.07 | Solvent |

| Dichloromethane | 75-09-2 | 84.93 | Extraction Solvent |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | Drying Agent |

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-Dibromo-3,6-difluoro-4-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Nucleophile: To the stirred solution, add ammonium hydroxide (excess, e.g., 5-10 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-3,6-difluoro-4-nitroaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Part 2: Reduction of 2-Bromo-3,6-difluoro-4-nitroaniline

This protocol describes the conversion of the nitro intermediate to the final aniline product.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Bromo-3,6-difluoro-4-nitroaniline | N/A | 249.00 | Starting material |

| Iron powder | 7439-89-6 | 55.85 | Reducing Agent |

| Ammonium chloride | 12125-02-9 | 53.49 | Catalyst |

| Ethanol | 64-17-5 | 46.07 | Solvent |

| Water | 7732-18-5 | 18.02 | Solvent |

| Sodium Bicarbonate (saturated solution) | 144-55-8 | 84.01 | for neutralization |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

-

Reaction Setup: To a suspension of 2-Bromo-3,6-difluoro-4-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, e.g., 3-5 eq) and ammonium chloride (catalytic amount).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Neutralization and Extraction: Concentrate the filtrate to remove ethanol. Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired fluorinated aniline derivative.

-

Purification: If necessary, the product can be further purified by column chromatography.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental process, from reaction setup to product purification.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Products

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table summarizes the expected analytical data for a representative product.

| Analytical Technique | Expected Results for 4-Bromo-2,5-difluoroaniline |

| 1H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the fluorine, bromine, and amine substituents. The amine protons will appear as a broad singlet. |

| 13C NMR | Carbon signals will show coupling with fluorine (nJC-F), providing valuable structural information. |

| 19F NMR | Two distinct fluorine signals are expected, with chemical shifts and coupling constants consistent with their positions on the aromatic ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) should correspond to the calculated molecular weight of the product. The isotopic pattern for bromine (79Br and 81Br) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm-1) and C-F stretching (around 1100-1300 cm-1) should be present. |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

1,2-Dibromo-3,6-difluoro-4-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

-

Ammonium hydroxide is corrosive and has a strong odor. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reduction reaction with iron powder can be exothermic.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of fluorinated aniline derivatives from 1,2-Dibromo-3,6-difluoro-4-nitrobenzene. The detailed protocols, mechanistic insights, and safety considerations are intended to empower researchers to confidently and efficiently prepare these valuable building blocks for drug discovery and development. The methodologies described are robust and can be adapted for the synthesis of a variety of fluorinated aniline analogs by employing different amine nucleophiles in the initial SNAr step.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Chris Schaller. Aromatic Side Chain Reduction: Nitro. [Link]

- Plater, M. J., & Harrison, W. T. A. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 44(7-8), 349-355.

-

The Organic Chemistry Tutor. (2020, May 20). Reduction of nitro groups on benzene [Video]. YouTube. [Link]

-

PrepChem. Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline. [Link]

- Al-Faiyz, Y. S. S. (2012). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

LibreTexts Chemistry. Other Aromatic Substitutions. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

- Google Patents. (2006).

- Google Patents. (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- Plater, M. J., & Harrison, W. T. A. (2021).

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

ResearchGate. The nucleophilic aromatic substitution reaction between... [Link]

-

European Patent Office. (1982). Method of preparing 2,4-difluoroaniline. [Link]

-

The University of Aberdeen Research Portal. In search of open-framework channels: reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. [Link]

-

ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

Michigan State University Chemistry. 4. Reaction of Amines with Nitrous Acid. [Link]

-

LibreTexts Chemistry. 20.6: Reactions of Amines. [Link]

-

SlidePlayer. Organic Chemistry II. [Link]

Sources

- 1. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 2. vapourtec.com [vapourtec.com]

- 3. youtube.com [youtube.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Nitration of 1,2-Dibromo-3,6-difluorobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of 1,2-dibromo-3,6-difluorobenzene. Our objective is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to optimize reaction yield, control regioselectivity, and ensure the purity of your target compound, 1,2-dibromo-3,6-difluoro-4-nitrobenzene.

Section 1: Reaction Fundamentals & Mechanistic Overview

The nitration of 1,2-dibromo-3,6-difluorobenzene is a classic example of electrophilic aromatic substitution (EAS) on a heavily deactivated ring. Understanding the electronic and steric influences of the substituents is paramount to achieving a successful outcome.

The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3][4] The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile that attacks the electron-rich benzene ring.[4][5]

Directing Effects of Substituents

All four halogen substituents (two bromine, two fluorine) are deactivating groups, meaning they withdraw electron density from the aromatic ring through a strong negative inductive effect (-I), making it less nucleophilic and slowing the rate of reaction compared to benzene.[6][7] However, they are also ortho, para-directors because they can donate electron density through resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during ortho or para attack.[6][7][8]

Table 1: Analysis of Substituent Directing Effects on 1,2-dibromo-3,6-difluorobenzene

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Directing Influence |

| Bromine (Br) | C1, C2 | Strong (Deactivating) | Weak (Ortho, Para) | Directs to C4, C5 |

| Fluorine (F) | C3, C6 | Very Strong (Deactivating) | Moderate (Ortho, Para) | Directs to C4, C5 |

The two available positions for substitution are C4 and C5. Both positions are para to one bromine atom and ortho to another, and also ortho and meta to the fluorine atoms. The key to achieving high regioselectivity lies in exploiting the subtle differences in activation and steric hindrance. The formation of the desired 4-nitro isomer is generally favored due to a combination of electronic factors and potentially less steric hindrance compared to the C5 position.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

A1: Low yields in this nitration are typically due to three factors:

-

Insufficiently Reactive Conditions: The substrate is heavily deactivated by four halogens. Standard nitration conditions used for benzene or toluene may not be sufficient.[9] More forcing conditions (higher temperature, longer reaction time, or a more potent nitrating mixture) are often required.

-

Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, a significant amount of starting material will remain unreacted.

-

Side Reactions/Degradation: Overly harsh conditions can lead to oxidative side reactions or the formation of di-nitrated byproducts, which complicates purification and reduces the yield of the desired mono-nitro product. Careful temperature control is critical.

Q2: What is the best nitrating agent for this substrate?

A2: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is the most common and cost-effective nitrating agent.[10] The sulfuric acid acts as a catalyst to generate the necessary nitronium ion (NO₂⁺) electrophile.[11] For heavily deactivated substrates, fuming nitric acid or mixtures of nitric acid with oleum (fuming sulfuric acid) can be used to increase the concentration of the nitronium ion, but this must be done with extreme caution as it significantly increases the reaction's exothermicity and potential for side reactions.

Q3: How can I control the regioselectivity to favor the 4-nitro isomer?

A3: Regioselectivity is primarily governed by the reaction temperature. Lower temperatures generally afford higher selectivity. Running the reaction at 0-5 °C initially and then allowing it to slowly warm can provide a good balance between reaction rate and selectivity. While both C4 and C5 positions are electronically activated for substitution, subtle steric and electronic preferences often favor the C4 position.

Q4: My final product is a mixture of isomers. How can I purify it?

A4: Separating regioisomers of highly substituted fluoroarenes can be challenging due to their similar physical properties, such as boiling points and polarity.[12][13]

-

Recrystallization: This is the most effective method if a suitable solvent system can be found. A systematic solvent screen (e.g., using ethanol, methanol, isopropanol, hexanes, or mixtures) is recommended.

-

Flash Column Chromatography: While potentially difficult, silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) can be effective. Careful selection of the solvent system and a long column may be necessary to achieve separation.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Section 4: High-Yield Experimental Protocol

This protocol is designed to maximize the yield and regioselectivity for the synthesis of 1,2-dibromo-3,6-difluoro-4-nitrobenzene.

Safety Precautions:

-

This reaction involves highly corrosive and oxidizing strong acids. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Perform the reaction in a well-ventilated chemical fume hood.

-

The addition of reagents is exothermic. Strict temperature control is essential to prevent a runaway reaction. Have an ice bath ready for emergency cooling.

Reagents & Equipment:

-

1,2-dibromo-3,6-difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Standard laboratory glassware for workup

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of concentrated H₂SO₄.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

While stirring vigorously, slowly add 20 mL of concentrated HNO₃ dropwise via a dropping funnel. Caution: This addition is exothermic. Maintain the temperature below 10 °C throughout the addition.

-

Once the addition is complete, let the mixture stir in the ice bath for 10-15 minutes.

-

-

Substrate Addition & Reaction:

-

Dissolve 10.0 g of 1,2-dibromo-3,6-difluorobenzene in 20 mL of Dichloromethane (DCM). Note: Using a solvent can help control the exotherm.

-

Slowly add the substrate solution dropwise to the cold, stirring nitrating mixture over 30-45 minutes. Carefully monitor the internal temperature and keep it below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

-

Remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

-

Workup & Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture over a large beaker containing ~200 g of crushed ice. This should be done slowly and with stirring in the fume hood.

-

The crude product may precipitate as a solid. Allow the ice to melt completely.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers. Wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, caution: CO₂ evolution ), and brine (1 x 100 mL). The bicarbonate wash neutralizes any residual acid.[14]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is typically a mixture of regioisomers.

-

Recrystallize the crude product from hot ethanol or methanol to obtain pure 1,2-dibromo-3,6-difluoro-4-nitrobenzene as a pale yellow solid.

-

References

- Vertex AI Search Grounding Service. (n.d.). Directing Groups in SE Ar.

- Wikipedia. (2024).

- Wipf Group, University of Pittsburgh. (n.d.).

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- ChemTalk. (2024, May 13). Directing Effects.

- BenchChem. (2025).

- ChemicalBook. (n.d.). 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine synthesis.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Quora. (2017, March 25).

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

- Apra Innovative. (2025, June 17). Everything You Need to Know About 3,4-Difluoro Nitrobenzene.

- OUCI. (n.d.).

- PMC. (2017, December 18).

- The Long Group, University of California, Berkeley. (2021, January 25).

- KTH Diva. (2017, May 10).

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2020, June 21). 4.

- University of Minnesota. (n.d.).

- University of Wisconsin-Madison, Department of Chemistry. (n.d.).

- Michigan State University, Department of Chemistry. (n.d.).

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

- Master Organic Chemistry. (2018, April 30).

- Journal of the University of Chemical Technology and Metallurgy. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy.

- eScholarship, University of California. (2021, February 3).

- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22).

- Chem Ed. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]

- 12. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 13. escholarship.org [escholarship.org]

- 14. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]

Technical Support Center: Selective Nitro Reduction of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide addresses the specific and often challenging task of selectively reducing the nitro group in 1,2-Dibromo-3,6-difluoro-4-nitrobenzene while preserving the crucial halogen substituents. Dehalogenation is a common and problematic side reaction in this context, and this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your target molecule.

Troubleshooting Guide: Overcoming Dehalogenation

This section is designed to help you diagnose and resolve issues of unwanted dehalogenation during the nitro reduction of your substrate.

Question: I am observing significant dehalogenation of my starting material, 1,2-Dibromo-3,6-difluoro-4-nitrobenzene, during nitro reduction. What are the primary causes and how can I mitigate this?

Answer:

Significant dehalogenation during the reduction of halogenated nitroaromatics is a frequent challenge. The primary causes are often related to the choice of catalyst and reaction conditions, which can inadvertently promote hydrodehalogenation.

Root Causes of Dehalogenation:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly active and common hydrogenation catalyst, but it is notoriously prone to causing dehalogenation, especially with aryl bromides and iodides.[1][2]

-

Hydrogen Source and Pressure: The use of high-pressure hydrogen gas can increase the rate of both the desired nitro reduction and the undesired dehalogenation.

-

Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the C-Halogen bond cleavage, leading to increased dehalogenation.[3]

-

Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Protic solvents, in some cases, can facilitate dehalogenation.

Mitigation Strategies:

To address dehalogenation, a systematic approach to modifying your reaction conditions is recommended. The following workflow provides a logical progression for troubleshooting.

Caption: A workflow for troubleshooting dehalogenation during nitro reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most recommended catalytic systems for the selective reduction of the nitro group in 1,2-Dibromo-3,6-difluoro-4-nitrobenzene?

A1: For highly halogenated substrates like 1,2-Dibromo-3,6-difluoro-4-nitrobenzene, catalyst selection is critical. While Pd/C is often a first choice for nitro reductions, it is generally not suitable here due to its high propensity for causing dehalogenation.[1][2]

Recommended Catalytic Systems:

-

Raney Nickel: This is a good alternative to Pd/C for substrates where dehalogenation is a concern.[1][2] It often provides good yields of the desired haloaniline with minimal loss of halogens.

-

Sulfided Platinum on Carbon (Pt(S)/C): This catalyst has demonstrated high selectivity for nitro group reduction while preserving halogen substituents.[1] The sulfide treatment modifies the catalyst surface, suppressing the hydrodehalogenation side reaction.

-

Platinum-Vanadium on Carbon (Pt-V/C): This bimetallic catalyst has also shown promising results in the selective hydrogenation of halogenated nitroaromatics.[4]

Q2: Can I use transfer hydrogenation for this transformation, and what are the advantages?

A2: Yes, catalytic transfer hydrogenation is an excellent and often safer alternative to using high-pressure hydrogen gas.[5]

Advantages of Transfer Hydrogenation:

-

Milder Conditions: These reactions are typically run at or near atmospheric pressure, reducing the risk of over-reduction and dehalogenation.

-

Safety: It avoids the need for handling flammable and explosive hydrogen gas.

-

Hydrogen Donors: Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[5][6][7]

A typical system would involve a catalyst like Pd/C (used cautiously with careful monitoring) or, more preferably, Raney Nickel, with a hydrogen donor like ammonium formate in a protic solvent like methanol or ethanol.[6]

Q3: Are there non-catalytic methods that can effectively reduce the nitro group without causing dehalogenation?

A3: Absolutely. Metal-mediated reductions in acidic or neutral media are classic and highly effective methods that generally do not cause dehalogenation.[1]

Recommended Non-Catalytic Methods:

-

Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a robust, cost-effective, and widely used method for nitro group reduction.[1][8] The reaction is typically carried out in a protic solvent like ethanol or water.

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is a very mild and chemoselective reducing agent for nitro groups.[1] It is compatible with a wide range of other functional groups and is an excellent choice for sensitive substrates.

-

Sodium Borohydride with a Transition Metal Salt (e.g., NaBH₄/NiCl₂·6H₂O or NaBH₄/FeCl₂): While sodium borohydride alone does not typically reduce nitro groups, its reactivity can be dramatically enhanced by the addition of transition metal salts.[9][10][11] These systems can offer high selectivity.

Q4: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A4: Incomplete reactions can stem from several factors, ranging from reagent quality to reaction setup.

Troubleshooting Incomplete Reactions:

-

Reagent/Catalyst Activity: Ensure that your reducing agent is fresh and your catalyst has not been poisoned. For catalytic hydrogenations, the catalyst loading may need to be optimized.[3]

-

Solubility: Poor solubility of the starting material in the chosen solvent can significantly hinder the reaction rate.[3] Consider using a co-solvent system or a different solvent altogether to ensure complete dissolution.

-

Temperature: While higher temperatures can promote side reactions, some reductions require heating to proceed at a reasonable rate.[3] A careful optimization of the reaction temperature is often necessary.

-

Purity of Starting Material: Impurities in your 1,2-Dibromo-3,6-difluoro-4-nitrobenzene can sometimes interfere with the reaction or poison the catalyst.

Experimental Protocols

Protocol 1: Selective Nitro Reduction using Iron and Ammonium Chloride

This protocol is a robust and cost-effective method that avoids the use of precious metal catalysts and high-pressure hydrogen.

Materials:

-

1,2-Dibromo-3,6-difluoro-4-nitrobenzene

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-Dibromo-3,6-difluoro-4-nitrobenzene (1.0 eq), ethanol, and water (a 4:1 to 2:1 mixture is a good starting point).

-

Add iron powder (3-5 eq) and ammonium chloride (3-5 eq) to the flask.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2-Dibromo-3,6-difluoro-4-aminobenzene.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Selective Nitro Reduction using Tin(II) Chloride Dihydrate

This protocol offers a mild and highly selective method for the nitro reduction.

Materials:

-

1,2-Dibromo-3,6-difluoro-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol or Ethyl Acetate

-

5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,2-Dibromo-3,6-difluoro-4-nitrobenzene (1.0 eq) in absolute ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add SnCl₂·2H₂O (3-5 eq) to the solution.

-

Heat the mixture to reflux (typically 60-70 °C) and stir.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Slowly add a 5% aqueous solution of sodium bicarbonate or sodium hydroxide with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Data Summary: Comparison of Reduction Methods

The following table provides a general comparison of the common methods for the reduction of halogenated nitroaromatics. The selectivity and yields are indicative and can vary based on the specific substrate and reaction conditions.

| Reducing System | Typical Conditions | Selectivity vs. Dehalogenation | Advantages | Disadvantages |

| H₂, Pd/C | H₂ (1-50 bar), RT-80°C | Poor to Moderate | High activity, often quantitative conversion. | Prone to causing significant dehalogenation.[1][2] |

| H₂, Raney Ni | H₂ (1-50 bar), RT-100°C | Good to Excellent | Good alternative to Pd/C, less dehalogenation.[1][2] | Can be pyrophoric, requires careful handling. |

| H₂, Pt(S)/C | H₂ (1-20 bar), RT-80°C | Excellent | High selectivity for preserving halogens.[1] | May have lower activity than Pd/C. |

| Fe, NH₄Cl/HCl | Reflux in EtOH/H₂O | Excellent | Cost-effective, robust, no dehalogenation.[1][8] | Stoichiometric waste, sometimes requires harsh workup. |

| SnCl₂·2H₂O | Reflux in EtOH or EtOAc | Excellent | Very mild, highly chemoselective.[1] | Generates stoichiometric tin waste. |

| NH₄HCO₂, Pd/C | Reflux in MeOH or EtOH | Moderate to Good | Avoids high-pressure H₂, milder conditions.[6] | Dehalogenation can still be an issue with Pd/C. |

References

- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups - Benchchem.

- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.

- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtr

- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH.

- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879.

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025, August 6).

- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 20).

- Reduction of nitro aromatic compounds by zero-valent iron metal.

- Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Pina Jr., S. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr

- Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing). (2023, September 8).

- Dehalogenation inhibitor - CN103242168A - Google P

- Nitro Reduction - Common Conditions.

- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchG

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC.

- Hydrogenation of nitro‐groups and dehalogenation. A: The influence of...

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

- Reduction of nitro compounds - Wikipedia.

- Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing).

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- Alkene to Alkane - Common Conditions.

- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015, July 16).

- Catalytic Hydrodehalogen

- Which one is the best procedure for the reduction of arom

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - Academia.edu.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

- Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity

- Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (2015, December 13).

- GB859251A - A process for reducing organic nitro-compounds to amines and a catalyst for the same - Google P

- Nitrobenzene reduction with different solvents a - ResearchG

- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. (2013, May 14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. orientjchem.org [orientjchem.org]

- 11. thieme-connect.com [thieme-connect.com]

Technical Support Center: Purification of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene

[1]

Introduction: The Challenge of Polyhalogenated Nitroaromatics

Welcome to the technical support hub for 1,2-Dibromo-3,6-difluoro-4-nitrobenzene . This intermediate is a critical scaffold in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its purification presents unique challenges due to the "push-pull" electronic effects of the nitro group against four halogen atoms, creating a molecule that is prone to sublimation , oiling out during recrystallization, and nucleophilic sensitivity .

This guide moves beyond standard textbook procedures, offering troubleshooting workflows derived from industrial process optimization.

Diagnostic Workflow (Visual Guide)

Before selecting a purification method, use this decision matrix to assess your crude material.

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Troubleshooting & FAQs

Issue 1: "My product oils out instead of crystallizing."

Diagnosis: This is the most common failure mode for polyhalogenated nitrobenzenes. The high halogen content disrupts crystal lattice formation, and the presence of even 1-2% of unreacted starting material (1,2-dibromo-3,6-difluorobenzene) acts as a solvent, depressing the melting point.[1]

Corrective Action:

-

The "Cloud Point" Technique: Do not cool rapidly. Dissolve the oil in boiling Ethanol (EtOH). Add hot water dropwise only until a faint turbidity persists.

-

Seeding: If available, add a seed crystal at 35–40°C. If no seed is available, scratch the inner glass surface with a glass rod to create nucleation sites.

-

The "Two-Solvent" Fix: If EtOH/Water fails, switch to Heptane/Toluene . Dissolve in minimum hot Toluene, then add hot Heptane.

Issue 2: "I see multiple spots on TLC. Is it a regioisomer?"

Diagnosis: If you started with pure 1,2-dibromo-3,6-difluorobenzene, regioisomers are theoretically impossible for the mono-nitro product because the 4- and 5-positions are chemically equivalent due to symmetry.[1]

Root Cause Analysis:

-

Spot A (High Rf): Unreacted Starting Material (Non-polar).

-

Spot B (Target): 1,2-Dibromo-3,6-difluoro-4-nitrobenzene.[1]

-

Spot C (Low Rf): Dinitro species (Over-nitration).[1]

-

Spot D (Baseline): Phenolic byproducts (Hydrolysis of F by water/acid).[1]

Corrective Action: Perform a TLC Co-spot with your starting material. If the high Rf spot matches, you must use chromatography (Protocol B) or rigorous washing, as recrystallization often co-crystallizes the starting material.

Issue 3: "The product turns red/brown upon drying."

Diagnosis:

This indicates hydrolytic instability or photodecomposition . The C-F bond ortho to the nitro group is highly activated toward nucleophilic aromatic substitution (

Corrective Action:

-

Ensure the final wash of the organic layer during workup was neutral or slightly acidic (pH 5-6), never basic.

-

Dry the solid in a vacuum desiccator over

in the dark .

Validated Purification Protocols

Protocol A: Fractional Recrystallization (Preferred for Scale >5g)[1]

Principle: Exploits the steep solubility curve of nitro-aromatics in aqueous ethanol. The non-polar starting material is less soluble in the aqueous phase but often co-precipitates if cooled too fast.

Reagents:

Step-by-Step:

-

Place crude solid in an Erlenmeyer flask.

-

Add Solvent A (approx. 3 mL per gram of crude) and heat to reflux.

-

If undissolved solids remain, add more Solvent A in 0.5 mL increments until clear.

-

Remove from heat. Immediately add Solvent B dropwise until a persistent cloudiness appears.

-

Add one drop of Solvent A to clear the solution.

-

Insulate the flask with foil or a towel to ensure slow cooling to room temperature (over 2-3 hours).

-

Once at room temperature, move to an ice bath (

) for 1 hour. -

Filter and wash with cold 50% EtOH/Water.

Protocol B: Flash Column Chromatography (For difficult separations)

Principle: Separates based on polarity. The Nitro group significantly increases polarity relative to the starting material.

Parameters:

-

Stationary Phase: Silica Gel 60 (

mesh).[1] -

Mobile Phase: Hexane : Ethyl Acetate (Gradient).

-

Loading: Dry load on Celite is recommended to prevent band streaking.

Gradient Table:

| Volume (CV) | Hexane % | Ethyl Acetate % | Target Elution |

| 0 - 2 | 100% | 0% | Unreacted Starting Material |

| 2 - 5 | 95% | 5% | Target Product |

| 5 - 8 | 80% | 20% | Dinitro / Phenolic Impurities |

Physical Properties & Safety Profile

| Property | Value (Typical) | Note |

| Appearance | Pale yellow crystalline solid | Darkening indicates decomposition |

| Melting Point | Broad range indicates impurity | |

| Solubility | Soluble: DCM, EtOAc, Toluene | Insoluble: Water |

| Reactivity | Avoid strong bases (NaOH, KOH) |

Safety Warning: Nitro-halogenated aromatics are potential skin sensitizers and can be shock-sensitive if dried completely and subjected to friction.[1] Always handle in a fume hood. Avoid metal spatulas if the product is dry; use Teflon or wood.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for nitration and purification of halobenzenes).

-

Finger, G. C.; Kruse, C. W. "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F".[1] Journal of the American Chemical Society, 1956, 78(23), 6034–6037.[1] (Foundational work on halonitrobenzene stability and purification). [1]

-

Thermo Fisher Scientific. "Safety Data Sheet: 1,2-Difluoro-4-nitrobenzene". (Used as a surrogate for hazard profiling of the dibromo-analog).

-

PubChem Compound Summary. "1,2-Dibromo-4-nitrobenzene". National Center for Biotechnology Information. (Structural analog data used for solubility estimation).[2][3] [1]

Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) for their synthesized batch before handling.

Technical Support Center: Coupling of Sterically Hindered Dibromo-Nitrobenzenes

Case ID: #SUZ-NO2-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Priority: High (Drug Discovery/Process Chemistry)

Executive Summary & Problem Framing

The Challenge: Coupling sterically hindered dibromo-nitrobenzenes presents a "perfect storm" of catalytic challenges. You are navigating a conflict between electronic activation (the nitro group makes the ring electron-deficient, facilitating oxidative addition) and steric inhibition (bulky substituents block the palladium center). Furthermore, the presence of two bromine atoms creates a regioselectivity competition, while the nitro group itself introduces risks of catalyst poisoning and protodehalogenation.

The Objective: To achieve high-yielding, site-selective cross-coupling (Suzuki-Miyaura) while suppressing bis-arylation and nitro-reduction.

Catalyst & Ligand Selection Matrix (The "Hardware")

Do not rely on generic "tetrakis" (

Tier 1: The Phosphine Solution (Buchwald Ligands)

These are your first line of defense. The biaryl backbone provides stability, while the dialkylphosphino group drives reactivity.[1]

| Ligand | Characteristics | Best Use Case |

| SPhos | High turnover, air-stable. | The Universal Starter. Excellent for ortho-substituted aryl bromides. Often solves 80% of hindrance cases. |

| XPhos | Bulkier than SPhos. | Extreme Hindrance. Use if SPhos fails to convert. The isopropyl groups provide a massive steric wall, forcing reductive elimination. |

| RuPhos | Bulky, electron-rich. | Electron-Poor Substrates. Specifically good for deactivated rings or when using amines (Buchwald-Hartwig), but viable here for difficult Suzuki couplings. |

Tier 2: The NHC Solution (Pd-PEPPSI)

If phosphines fail or if the nitro group causes catalyst poisoning, switch to N-Heterocyclic Carbenes (NHCs). The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform is superior here because the pyridine ligand acts as a "throw-away" stabilizer that prevents the Pd from dying before entering the cycle.

-

Recommendation: Pd-PEPPSI-IPent (Isopentyl).[2]

-

Why? It is sterically flexible ("flexible bulk") and often outperforms the standard Pd-PEPPSI-IPr in coupling tetra-ortho-substituted biaryls.

Troubleshooting Selectivity (The "Logic")

In a 2,5-dibromo-nitrobenzene system, you have two electrophilic sites.

-

Site A (C2 - Ortho to

): Electronically activated (most positive potential) but Sterically Hindered . -

Site B (C5 - Meta to

): Less activated, but Sterically Accessible .

Regioselectivity Rule of Thumb:

-

Small Ligands (

): Favor Electronic Control (Reaction at C2). -

Bulky Ligands (SPhos/PEPPSI): Favor Steric Control (Reaction at C5), unless the electronic activation at C2 is so strong it overrides the steric barrier.

Interactive Troubleshooting Flowchart

Figure 1: Diagnostic logic for common failure modes in hindered nitro-arene coupling.

Optimized Experimental Protocol

This protocol is designed to minimize protodehalogenation (a common side reaction where the nitro group facilitates the loss of Bromine without coupling).

Reagents & Conditions

-

Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%) OR XPhos Pd G4 (1.0 - 2.0 mol%).

-

Base:

(Tribasic Potassium Phosphate). Why? Carbonates ( -

Solvent: 1,4-Dioxane or Toluene (Anhydrous). Avoid Isopropanol/Ethanol (these act as hydride donors causing dehalogenation).

-

Temperature: Start at 60°C. Ramp to 80°C only if conversion is stalled.

Step-by-Step Workflow

-

Charge Solids: In a glovebox or under active

flow, add Dibromo-nitrobenzene (1.0 equiv), Boronic Acid (1.05 equiv for mono-coupling), Base ( -

Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

). Oxygen is the enemy of active Pd(0). -

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Activation: Place in a pre-heated block at 60°C. Stir vigorously (>800 RPM).

-

Note: Mass transfer is critical in heterogeneous mixtures (phosphate bases often don't fully dissolve).

-

-

Monitoring: Check LCMS at 1 hour.

-

If Mono-product > 80%: Stop.

-

If SM remaining: Increase temp to 80°C.

-

If Dehalogenated product appears: Stop immediately. Your solvent is wet or acting as a hydride source.[3]

-

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant "reduction" (Br

-

Fix: Switch to strictly anhydrous Toluene or Dioxane. Switch from carbonate bases to Phosphate or Fluoride (

) bases.

Q: I need to couple at the position ortho to the nitro group, but the reaction is happening at the meta position. How do I switch it? A: You are fighting sterics. The meta position is more accessible. To force reaction at the ortho position (C2), you need a smaller, more "conelike" ligand that can access the pocket, OR you need to exploit the electronic activation.

-

Try:

(Fu's ligand) or even standard

Q: The reaction turns black immediately and stalls. A: "Pd Black" formation indicates catalyst decomposition. The nitro group might be coordinating to the Pd, displacing ligands.

-

Fix: Use Pd-PEPPSI-IPent .[1][2][4] The NHC ligand binds much tighter than phosphines and resists displacement by the nitro group.

References & Authority

-

Catalyst Design (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

-

Pd-PEPPSI & Steric Bulk: Valente, C.; Organ, M. G. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1][4]

-

Regioselectivity (Polyhalogenated Arenes): Handy, S. T.; Zhang, Y. Regioselectivity in the Suzuki Coupling of 2,3-Dihalopyridines.[5]

-

Protodehalogenation Mechanisms: Sheridan, G. H. et al. Understanding and Minimizing Protodehalogenation in Pd-Catalyzed Cross-Coupling.

Sources

Validation & Comparative

Comparative Guide: 1H and 19F NMR Spectral Analysis of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene . It is designed for medicinal chemists and structural biologists requiring precise structural verification of poly-halogenated aromatic scaffolds.

Executive Summary

1,2-Dibromo-3,6-difluoro-4-nitrobenzene represents a highly functionalized aromatic scaffold often used as a precursor in nucleophilic aromatic substitution (

This guide compares the spectral performance of this molecule in Chloroform-d (

Key Insight: The single proton (H-5) serves as the diagnostic "anchor." Its multiplicity (doublet of doublets) and coupling constants provide the only direct evidence of the regiochemistry of the fluorine substituents.

Structural Analysis & Spin System Logic

Before analyzing the spectra, we must define the magnetic environment. The molecule possesses a 1,2,3,4,6-substituted pattern, leaving position C-5 as the only hydrogen-bearing carbon.

The Spin System

-

H-5 (Proton): Located between the Nitro group (C-4) and a Fluorine atom (C-6).

-

F-6 (Fluorine): Ortho to H-5.

-

F-3 (Fluorine): Meta to H-5; Para to F-6.

This creates a heteronuclear spin system. The proton will not appear as a singlet, but as a distinct doublet of doublets (dd) due to coupling with the two chemically non-equivalent fluorine nuclei.

Theoretical Coupling Constants (Predictive Model)

Based on substituent additivity rules for fluorinated nitrobenzenes:

- (Ortho): Large coupling, typically 7.5 – 10.5 Hz .

- (Meta): Medium coupling, typically 4.0 – 6.5 Hz .

- (Para): Small coupling, typically 0 – 2.5 Hz .

Comparative Analysis: Solvent Effects ( vs. )

The choice of solvent significantly alters the chemical shift (

Table 1: Representative Spectral Data Comparison

| Feature | Parameter | In | In | Technical Note |

| H-5 Shift | ~7.85 - 8.10 | ~8.30 - 8.60 | DMSO causes a downfield shift due to H-bonding interactions with the acidic aromatic proton (enhanced by the ortho-NO2). | |

| H-5 Multiplicity | Pattern | dd (Doublet of Doublets) | dd (Doublet of Doublets) | Resolution may degrade slightly in DMSO due to viscosity broadening. |

| F-3 Shift | ~ -110 to -115 | ~ -108 to -113 | F-3 is flanked by Br and NO2. The NO2 group deshields this signal significantly. | |

| F-6 Shift | ~ -118 to -125 | ~ -116 to -122 | F-6 is flanked by H and Br. It is generally more shielded (upfield) than F-3. | |

| Coupling | 9.2 Hz | 9.2 Hz | Coupling constants are generally solvent-independent, making them reliable for ID. |

Critical Observation: In

, the H-5 signal is sharp and distinct. In, the signal shifts downfield ( ppm). If your sample contains water, the H-5 signal in DMSO may broaden due to exchange phenomena, though this is rare for C-H protons unless highly acidic.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this protocol which includes internal validation steps.

Materials

-

Analyte: >5 mg of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene (purity >95%).

-

Solvent: 0.6 mL

(99.8% D) with 0.03% TMS (Tetramethylsilane). -

Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid in 0.6 mL solvent.

-

Validation: Ensure the solution is clear. Suspension particles will ruin the magnetic field homogeneity (shimming).

-

Filtration: If cloudy, filter through a small cotton plug into the NMR tube.

-

-

Acquisition (1H NMR):

-

Spectral Width: -2 to 14 ppm.

-

Scans (ns): 16 (sufficient for >5mg).

-

Pulse Angle: 30°.

-

Relaxation Delay (d1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic proton.

-

-

Acquisition (19F NMR):

-

Reference: Calibrate externally to

(0 ppm) or internally to Hexafluorobenzene (-164.9 ppm). -

Decoupling: Run two experiments :

-

Proton-Coupled: To see the H-F splitting (confirms the number of H neighbors).

-

Proton-Decoupled (

): To collapse the multiplets into singlets (confirms the number of F environments).

-

-

-

Data Processing:

-

Apply an exponential window function (LB = 0.3 Hz) for 1H.

-

Apply LB = 1.0 Hz for 19F to reduce noise.

-

Phase correction must be manual to ensure the "feet" of the doublets are symmetrical.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for confirming the regiochemistry of the molecule using the described protocols.

Figure 1: Logic flow for the structural verification of the target molecule via NMR.

Detailed Spectral Interpretation

The 1H NMR Spectrum (Target: H-5)

In the 1H spectrum, you will observe a signal in the aromatic region (approx. 7.8 – 8.5 ppm).

-

Appearance: A doublet of doublets (dd).[1]

-

Mechanism: The H-5 proton is split by the ortho fluorine (F-6) into a doublet with a large coupling constant (

Hz). Each line of this doublet is further split by the meta fluorine (F-3) into a smaller doublet ( -

Verification: If you see a triplet , your structure might be symmetric (e.g., 1,3-difluoro-4,6-dibromo-...), which is incorrect. If you see a singlet , you have lost the fluorine coupling (unlikely) or the structure is wrong.

The 19F NMR Spectrum[2][3][4][5][6][7]

-

Signal 1 (F-3): Appears as a doublet (split by H-5,

Hz). Located downfield due to the ortho-nitro group. -

Signal 2 (F-6): Appears as a doublet (split by H-5,

Hz). Located upfield relative to F-3. -

F-F Coupling: If resolution is high (>400 MHz), these doublets may appear as "doublets of doublets" due to the small para F-F coupling (

Hz).

References

-

Reich, H. J. (2023). WinPLT NMR Coupling Constant Library: Fluorine-Proton Couplings. University of Wisconsin-Madison. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for 19F parameters).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for substituent additivity rules).

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene, a critical intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The purity of this compound is paramount to ensure the safety and efficacy of the final products. This document will navigate through the logical steps of method development, from understanding the analyte's physicochemical properties to the selection of optimal chromatographic conditions, supported by experimental data and established scientific principles.

Understanding the Analyte: 1,2-Dibromo-3,6-difluoro-4-nitrobenzene

A successful HPLC method development process begins with a thorough understanding of the analyte's structure and properties.[1] 1,2-Dibromo-3,6-difluoro-4-nitrobenzene possesses a unique combination of functional groups that dictate its chromatographic behavior:

-

Aromatic Nitro Group: The nitro group (-NO₂) is a strong chromophore, making UV detection a suitable choice.[2][3] It also imparts polarity to the molecule.

-

Halogen Atoms (Bromine and Fluorine): The presence of bromine and fluorine atoms increases the molecule's hydrophobicity and can lead to unique interactions with specific stationary phases.[4][5]

-

Overall Polarity: The combination of the polar nitro group and the hydrophobic halogenated benzene ring results in a molecule of intermediate polarity. This characteristic is a key consideration for selecting the appropriate stationary and mobile phases in reversed-phase HPLC.[6]

Strategic Approach to Method Development

A systematic approach is crucial for efficient and robust HPLC method development.[7] Our strategy involves a multi-step process, starting with column and mobile phase screening, followed by optimization of the most promising conditions.

Caption: A streamlined workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is a critical factor influencing the selectivity of the separation.[8][9] We evaluated three common reversed-phase columns with distinct selectivities for the analysis of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene and its potential impurities.

Experimental Protocol: Stationary Phase Screening

-

HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50-95% B in 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm[10]

-

Injection Volume: 5 µL

-

Sample Preparation: 100 µg/mL of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene spiked with potential impurities (Impurity A: 1,2-Dibromo-3-fluoro-4-nitrobenzene; Impurity B: 1-Bromo-3,6-difluoro-4-nitrobenzene) in Acetonitrile/Water (50:50).

Stationary Phase Performance Comparison

| Stationary Phase | USP Designation | Key Interaction Mechanisms | Resolution (Main Peak/Impurity A) | Tailing Factor (Main Peak) | Observations |

| Standard C18 | L1 | Hydrophobic interactions.[9] | 1.8 | 1.5 | Good initial separation, but with noticeable peak tailing for the main analyte. |

| Phenyl-Hexyl | L11 | π-π interactions with the aromatic ring.[4][11] | 2.5 | 1.2 | Improved resolution and peak shape due to favorable interactions with the aromatic system. |

| Pentafluorophenyl (PFP) | L43 | Dipole-dipole, and halogen-specific interactions.[5] | 3.2 | 1.1 | Excellent resolution and peak symmetry, indicating strong selectivity for halogenated compounds. |

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can significantly impact selectivity.[11][12] We compared the performance of acetonitrile and methanol on the selected PFP column.

Experimental Protocol: Mobile Phase Comparison

The experimental protocol remained the same as in the stationary phase screening, with the exception of the organic modifier in Mobile Phase B.

Mobile Phase Performance on PFP Column

| Organic Modifier | Resolution (Main Peak/Impurity A) | Analysis Time (Main Peak) | Observations |

| Acetonitrile | 3.2 | 10.5 min | Sharper peaks and better overall resolution compared to methanol. |

| Methanol | 2.8 | 12.8 min | Broader peaks and longer retention times, suggesting different selectivity but less efficiency for this specific separation.[11] |

Final Optimized HPLC Method and Validation

Based on the comparative data, the following HPLC method was established and subsequently validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Optimized Chromatographic Conditions

-

Column: PFP, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

Caption: Key parameters of the final optimized HPLC method.

Method Validation Summary

The optimized method was subjected to a rigorous validation process to ensure its suitability for its intended purpose.[13][16][17]

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention time of the main peak and known impurities. | No interference at the retention times of the analytes of interest. |

| Linearity (r²) | > 0.999 | r² ≥ 0.995 |

| Accuracy (% Recovery) | 99.2% - 100.5% | 98.0% - 102.0% |

| Precision (%RSD) | < 1.0% | ≤ 2.0% |

| Robustness | No significant impact on results with minor variations in flow rate, temperature, and mobile phase composition. | System suitability parameters remain within acceptable limits. |

The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene.

Conclusion and Recommendations

This comparative guide demonstrates a systematic and scientifically sound approach to HPLC method development for the purity analysis of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene. The key findings are:

-

A Pentafluorophenyl (PFP) stationary phase provides superior selectivity and peak shape for this halogenated nitroaromatic compound compared to standard C18 and Phenyl-Hexyl phases.

-

Acetonitrile is the preferred organic modifier over methanol, offering better efficiency and resolution.

-

The final optimized and validated method is robust and suitable for routine quality control analysis.

For laboratories tasked with the purity determination of similar halogenated and nitroaromatic compounds, a screening approach that includes a PFP stationary phase is highly recommended. This targeted approach can significantly expedite the method development process and lead to more robust and reliable analytical methods.

References

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- A Review on Development and validation of HPLC method. (2023, May 12). ResearchGate.

- Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis.

- PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.

- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.

- PMC. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons.

- Chromatography Today. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.

- ResearchGate. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.

- ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.

- Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.

- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.

- ResearchGate. (2025, August 9). Determination of organic nitro compounds using HPLC-UV-PAED.

- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.

- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.

- SIELC Technologies. (2018, February 16). Separation of Nitrobenzene on Newcrom R1 HPLC column.

- BioProcess International. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- YouTube. (2022, May 16). HPLC Method Development Step by Step.

- LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase.

- LabTech. (2024, November 27). Choosing the Best HPLC Detector for UV-Visible Analysis.

- Element Lab Solutions. (2018, December 3). HPLC UV detection.

- JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors.

- Sigma-Aldrich. (n.d.). Method development & optimization.

- Obrnuta faza. (n.d.). HPLC Method Development.

- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

- The Royal Society of Chemistry. (2024, May 1). HPLC Analytical Method Development and Validation.

- Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns.

- SIELC Technologies. (2018, February 16). Separation of 1,2-Dimethyl-4-nitrobenzene on Newcrom R1 HPLC column.

- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF.

- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. Choosing the Best HPLC Detector for UV-Visible Analysis [hplcvials.com]

- 3. jasco-global.com [jasco-global.com]

- 4. researchgate.net [researchgate.net]

- 5. analytical-sales.com [analytical-sales.com]

- 6. moravek.com [moravek.com]

- 7. youtube.com [youtube.com]

- 8. chromtech.net.au [chromtech.net.au]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 14. ajpaonline.com [ajpaonline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. demarcheiso17025.com [demarcheiso17025.com]

- 17. HPLC Analytical Method Development and Validation [rsc.org]

Comparative Reactivity Guide: 1,2-Dibromo-3,6-difluoro-4-nitrobenzene vs. 1,2-Difluoro-4-nitrobenzene

Executive Summary: The Workhorse vs. The Specialist

In the landscape of fluorinated aromatic intermediates, 1,2-Difluoro-4-nitrobenzene (Compound B) and 1,2-Dibromo-3,6-difluoro-4-nitrobenzene (Compound A) represent two distinct classes of electrophiles.

-

Compound B (The Workhorse): A commodity building block defined by predictable para-regioselectivity and rapid kinetics. It is the industry standard for synthesizing oxazolidinone antibiotics (e.g., Linezolid) and various agrochemicals.

-

Compound A (The Specialist): A highly functionalized, electron-deficient scaffold. While it exhibits superior electronic activation due to the inductive effect of bromine, its reactivity is modulated by significant steric hindrance. It is primarily utilized when downstream cross-coupling (Suzuki/Buchwald) is required at the C1/C2 positions.

Verdict: Choose Compound B for rapid, high-yield aminations. Choose Compound A only when the retention of bromine handles is critical for subsequent structural complexity.

Mechanistic Analysis & Reactivity Profile[1]

Structural Deconstruction

| Feature | Compound A (1,2-Dibromo-3,6-difluoro-4-nitrobenzene) | Compound B (1,2-Difluoro-4-nitrobenzene) |

| Structure | Highly substituted; "Sandwiched" reactive site. | Minimally substituted; Open reactive site. |

| Reactive Site | C3-Fluorine (Ortho to | C1-Fluorine (Para to |

| Electronic Activation | High: | Moderate: |

| Steric Environment | Congested: Reactive F is flanked by Br (C2) and | Accessible: Reactive F is flanked by H (C2/C6). |

| Primary Mechanism |

The Regioselectivity Driver

In

-

Compound B: The C1-F is para to the nitro group. Attack here places the negative charge directly on the nitro oxygen atoms (resonance stabilization). The C2-F is meta and cannot utilize the nitro group's resonance stabilization. Result: >98% Regioselectivity for C1.

-

Compound A:

-

C3-F: Ortho to nitro. Resonance stabilization is possible.[1][2] Inductive activation is maximal due to proximity.

-

C6-F: Meta to nitro. No resonance stabilization.

-

Result: Exclusive substitution at C3-F . However, the adjacent C2-Bromine atom imposes a "steric penalty," slowing down the approach of bulky nucleophiles (e.g., secondary amines) despite the ring's high electrophilicity.

-

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and the steric energy barrier inherent to Compound A.

Figure 1: Decision matrix and reaction coordinate comparison. Compound A requires overcoming a steric barrier but yields a scaffold ready for cross-coupling.

Experimental Data & Performance Metrics

The following data summarizes typical reaction parameters for a model reaction: Amination with Morpholine (1.1 eq).

| Metric | Compound B (Standard) | Compound A (Highly Functionalized) |

| Solvent | Acetonitrile or Ethanol | DMF or DMSO (Polar aprotic required) |

| Base | DIPEA or | |

| Temperature | ||

| Time to Completion | 1 - 2 Hours | 4 - 12 Hours |

| Yield | 92 - 96% | 75 - 85% |

| Side Reactions | Minimal hydrolysis. | Potential Br displacement (rare) or oligomerization if overheated. |

| Purification | Crystallization often sufficient. | Column chromatography usually required. |

Validated Experimental Protocols

Protocol 1: Standard Amination of Compound B

Target: Synthesis of 1-(2-fluoro-4-nitrophenyl)morpholine

Rationale: The para-fluorine is highly labile. Mild conditions prevent double-substitution at the meta-fluorine (C2).

-

Setup: Charge a 3-neck flask with 1,2-Difluoro-4-nitrobenzene (10.0 mmol) and Acetonitrile (50 mL).

-

Addition: Add

(12.0 mmol, 1.2 eq) followed by dropwise addition of Morpholine (10.5 mmol). -

Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Dilute with water (100 mL). The product often precipitates as a yellow solid. Filter and wash with cold water.

-

Validation:

NMR should show disappearance of the C1-F signal (

Protocol 2: Sterically Demanding Amination of Compound A

Target: Selective substitution at C3-F in presence of C1/C2-Bromines

Rationale: The C2-Bromine blocks the trajectory of the incoming nucleophile. Higher thermal energy and a polar aprotic solvent (DMSO) are necessary to stabilize the transition state and overcome the steric barrier.

-

Setup: Dissolve 1,2-Dibromo-3,6-difluoro-4-nitrobenzene (5.0 mmol) in anhydrous DMSO (20 mL).

-

Base Selection: Add anhydrous

(6.0 mmol). Note: Cesium is preferred over Potassium here due to higher solubility and the "Cesium Effect" in crowded systems. -

Nucleophile: Add the amine (5.5 mmol).

-

Reaction: Heat to

under-

Critical Check: Do not exceed

to avoid displacing the bromine atoms or causing nitro-group reduction.

-

-

Workup: Pour into ice-water (100 mL). Extract with Ethyl Acetate (3x).[3] Wash organics with brine to remove DMSO.

-

Purification: Silica gel chromatography is required to separate the product from unreacted starting material, which often co-elutes due to similar polarity.

References

-

Fisher Scientific. (2024).[4] Safety Data Sheet: 1,2-Difluoro-4-nitrobenzene. Retrieved from

-